Mylotarg

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Il est spécifiquement conçu pour cibler l'antigène CD33, qui est exprimé à la surface des cellules leucémiques chez la plupart des patients atteints de LAM . Mylotarg a été initialement approuvé par la Food and Drug Administration (FDA) américaine en 2000, retiré en 2010 en raison de problèmes de sécurité, puis réapprouvé en 2017 avec un schéma posologique modifié .

Méthodes De Préparation

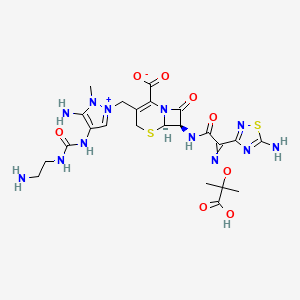

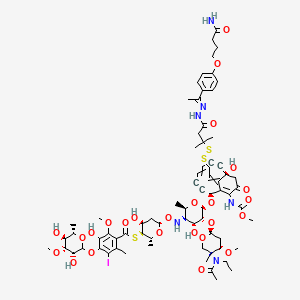

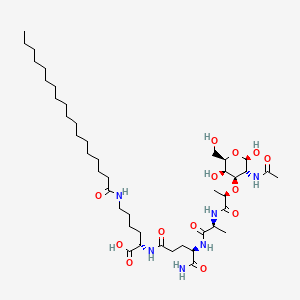

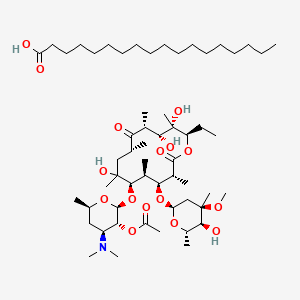

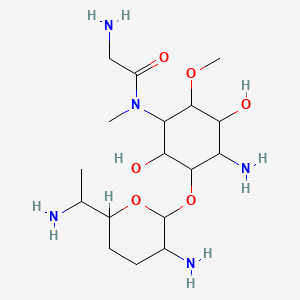

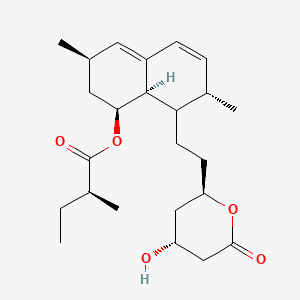

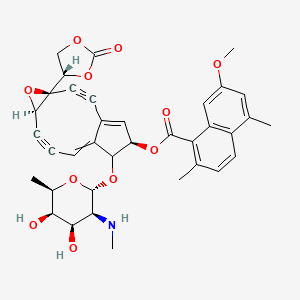

Voies de synthèse et conditions de réaction : Mylotarg est synthétisé par conjugaison d'un anticorps monoclonal (dirigé contre l'antigène CD33) avec un agent cytotoxique appelé calichéamicine. L'anticorps est produit en utilisant des techniques de culture cellulaire mammalienne, tandis que la calichéamicine est dérivée de la bactérie Micromonospora echinospora .

Méthodes de production industrielle : Le processus de production comprend plusieurs étapes :

Production d'anticorps : L'anticorps monoclonal est produit dans des cultures cellulaires mammaliennes et purifié par des techniques de chromatographie.

Conjugaison du médicament : L'anticorps est lié chimiquement à la calichéamicine à l'aide d'un lieur bifonctionnel. Ce processus garantit que l'agent cytotoxique est délivré spécifiquement aux cellules cibles.

Formulation : Le produit final est formulé sous forme de poudre lyophilisée pour reconstitution et administration intraveineuse.

Analyse Des Réactions Chimiques

Types de réactions : Mylotarg subit plusieurs réactions clés :

Liaison et internalisation : La partie anticorps de this compound se lie à l'antigène CD33 sur les cellules leucémiques, entraînant l'internalisation du complexe médicament-antigène.

Libération intracellulaire : Une fois à l'intérieur de la cellule, le lieur est clivé, libérant la calichéamicine cytotoxique.

Réactifs et conditions courants :

Réactifs : Les principaux réactifs impliqués sont l'anticorps monoclonal, la calichéamicine et le lieur bifonctionnel.

Principaux produits : Le principal produit de ces réactions est la libération intracellulaire de la calichéamicine, qui induit des cassures double brin de l'ADN, entraînant la mort cellulaire .

4. Applications de la recherche scientifique

This compound a plusieurs applications importantes en recherche scientifique :

Chimie : Il sert de modèle pour étudier les conjugués anticorps-médicaments et leur synthèse.

Biologie : Les chercheurs utilisent this compound pour étudier les mécanismes de la délivrance ciblée de médicaments et de l'absorption cellulaire.

Médecine : this compound est principalement utilisé en milieu clinique pour traiter la LAM CD33 positive.

5. Mécanisme d'action

This compound exerce ses effets par un mécanisme en plusieurs étapes :

Liaison à la cible : Le composant anticorps monoclonal se lie à l'antigène CD33 à la surface des cellules leucémiques.

Internalisation : Le complexe médicament-antigène est internalisé par la cellule.

Libération cytotoxique : À l'intérieur de la cellule, le lieur est clivé, libérant la calichéamicine.

Dommages à l'ADN : La calichéamicine induit des cassures double brin de l'ADN, entraînant un arrêt du cycle cellulaire et l'apoptose.

Applications De Recherche Scientifique

Mylotarg has several important applications in scientific research:

Mécanisme D'action

Mylotarg exerts its effects through a multi-step mechanism:

Target Binding: The monoclonal antibody component binds to the CD33 antigen on the surface of leukemic cells.

Internalization: The drug-antigen complex is internalized by the cell.

Cytotoxic Release: Inside the cell, the linker is cleaved, releasing calicheamicin.

DNA Damage: Calicheamicin induces double-strand breaks in the DNA, leading to cell cycle arrest and apoptosis.

Comparaison Avec Des Composés Similaires

Mylotarg est unique parmi les traitements de la LAM en raison de son mécanisme d'action ciblé. Il existe d'autres composés utilisés dans le traitement de la LAM :

Venclexta (vénétoclax) : Un inhibiteur de BCL-2 utilisé en association avec d'autres thérapies pour la LAM.

Cytarabine : Un agent de chimiothérapie utilisé dans divers schémas thérapeutiques de la LAM.

Midostaurine (Rydapt) : Un inhibiteur de FLT3 utilisé en association avec une chimiothérapie pour la LAM mutée par FLT3.

L'unicité de this compound réside dans sa capacité à cibler spécifiquement les cellules leucémiques CD33 positives, ce qui réduit les effets hors cible et améliore les résultats des patients .

Propriétés

Formule moléculaire |

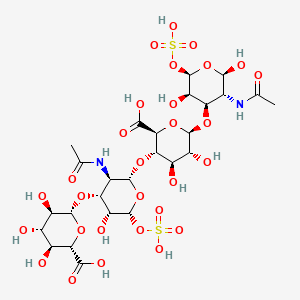

C73H97IN6O25S3 |

|---|---|

Poids moléculaire |

1681.7 g/mol |

Nom IUPAC |

S-[(2R,3S,4S,6S)-6-[[(2R,3S,4R,5R,6R)-5-[(2S,4S,5R)-5-[acetyl(ethyl)amino]-4-methoxy-5-methyloxan-2-yl]oxy-6-[[(2S,9R)-13-[2-[[4-[2-[1-[4-(4-amino-4-oxobutoxy)phenyl]ethylidene]hydrazinyl]-2-methyl-4-oxobutan-2-yl]disulfanyl]ethylidene]-9-hydroxy-12-(methoxycarbonylamino)-11-oxo-2-bicyclo[7.3.1]trideca-1(12),5-dien-3,7-diynyl]oxy]-4-hydroxy-2-methyloxan-3-yl]amino]oxy-4-hydroxy-2-methyloxan-3-yl] 4-[(3R,4R,5S,6S)-3,5-dihydroxy-4-methoxy-6-methyloxan-2-yl]oxy-3-hydroxy-5-iodo-2-methoxy-6-methylbenzenecarbothioate |

InChI |

InChI=1S/C73H97IN6O25S3/c1-15-80(41(7)81)72(10)35-98-51(32-48(72)93-11)103-65-59(87)56(79-105-52-31-45(82)66(40(6)99-52)107-67(90)53-36(2)55(74)63(60(88)62(53)94-12)104-68-61(89)64(95-13)58(86)39(5)101-68)38(4)100-69(65)102-47-21-18-16-17-19-28-73(92)33-46(83)57(76-70(91)96-14)54(47)44(73)27-30-106-108-71(8,9)34-50(85)78-77-37(3)42-23-25-43(26-24-42)97-29-20-22-49(75)84/h16-17,23-27,38-40,45,47-48,51-52,56,58-59,61,64-66,68-69,79,82,86-89,92H,15,20,22,29-35H2,1-14H3,(H2,75,84)(H,76,91)(H,78,85)/t38-,39+,40-,45+,47+,48+,51+,52+,56-,58+,59-,61-,64-,65-,66-,68?,69+,72-,73+/m1/s1 |

Clé InChI |

IUPYOZANCCCTSM-HATVIOBMSA-N |

SMILES isomérique |

CCN(C(=O)C)[C@@]1(CO[C@H](C[C@@H]1OC)O[C@@H]2[C@@H]([C@@H]([C@H](O[C@H]2O[C@H]3C#CC=CC#C[C@@]4(CC(=O)C(=C3C4=CCSSC(C)(C)CC(=O)NN=C(C)C5=CC=C(C=C5)OCCCC(=O)N)NC(=O)OC)O)C)NO[C@H]6C[C@@H]([C@@H]([C@H](O6)C)SC(=O)C7=C(C(=C(C(=C7OC)O)OC8[C@@H]([C@@H]([C@H]([C@@H](O8)C)O)OC)O)I)C)O)O)C |

SMILES canonique |

CCN(C(=O)C)C1(COC(CC1OC)OC2C(C(C(OC2OC3C#CC=CC#CC4(CC(=O)C(=C3C4=CCSSC(C)(C)CC(=O)NN=C(C)C5=CC=C(C=C5)OCCCC(=O)N)NC(=O)OC)O)C)NOC6CC(C(C(O6)C)SC(=O)C7=C(C(=C(C(=C7OC)O)OC8C(C(C(C(O8)C)O)OC)O)I)C)O)O)C |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(2R,3S,4S,5R,6R)-6-[(2S,3R,4R,5R,6R)-3-acetamido-2-[(2R,3R,4S,5S,6R)-2-[(2R,3R,4R,5R,6R)-3-acetamido-2-hydroxy-6-(hydroxymethyl)-5-sulfonatooxyoxan-4-yl]oxy-6-carboxylato-3,5-dihydroxyoxan-4-yl]oxy-6-(hydroxymethyl)-5-sulfonatooxyoxan-4-yl]oxy-3,4,5-trihydroxyoxane-2-carboxylate](/img/structure/B10828603.png)

![[(10R,11S,13S,17R)-17-(2-acetyloxyacetyl)-11-hydroxy-10,13-dimethyl-3-oxo-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-17-yl] propanoate](/img/structure/B10828621.png)

![[2,5,7,8-tetramethyl-2-(4,8,12-trimethyltridecyl)-3,4-dihydrochromen-6-yl] (2E,4E,6E,8E)-3,7-dimethyl-9-(2,6,6-trimethylcyclohexen-1-yl)nona-2,4,6,8-tetraenoate](/img/structure/B10828630.png)

![6-[3-Acetamido-2-[6-(3-acetamido-2,5-dihydroxy-6-sulfooxyoxan-4-yl)oxy-2-carboxy-4,5-dihydroxyoxan-3-yl]oxy-5-hydroxy-6-sulfooxyoxan-4-yl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B10828649.png)

![(2S,3R,4R,5S,6R)-6-[(2S,3R,4S,5S,6S)-6-[(2S,3R,4R,5S,6R)-2-carboxy-4-hydroxy-6-[(2S,3R,4S,5S,6R)-4-hydroxy-6-methoxy-5-(sulfooxyamino)-2-(sulfooxymethyl)oxan-3-yl]oxy-5-sulfooxyoxan-3-yl]oxy-4-hydroxy-5-(sulfooxyamino)-2-(sulfooxymethyl)oxan-3-yl]oxy-4-hydroxy-3-methoxy-5-sulfooxyoxane-2-carboxylic acid](/img/structure/B10828667.png)

![[(8S,9S,10S,11S,13R,14S,17S)-17-(2-acetyloxyacetyl)-11-hydroxy-10,13-dimethyl-3-oxo-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-17-yl] propanoate](/img/structure/B10828669.png)

![[(3R,7S,8S,8aR)-8-[2-[(2S,4S)-4-hydroxy-6-oxooxan-2-yl]ethyl]-3,7-dimethyl-1,2,3,7,8,8a-hexahydronaphthalen-1-yl] 2-methylbutanoate](/img/structure/B10828678.png)